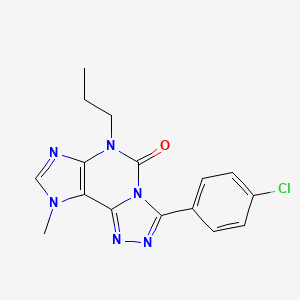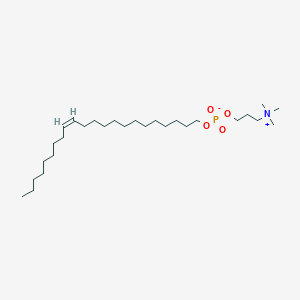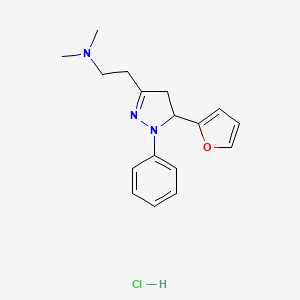![molecular formula C14H6N2S6 B12787629 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione CAS No. 66153-97-7](/img/structure/B12787629.png)
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione is a complex organic compound characterized by its unique tetracyclic structure
准备方法
The synthesis of 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions, such as heating with potassium phthalimide in DMF at 110°C for 5 hours . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or disulfides.
科学研究应用
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Additionally, it has industrial applications in the development of new materials and catalysts.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tetracyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
When compared to similar compounds, 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione stands out due to its unique tetracyclic structure and the presence of multiple sulfur atoms. Similar compounds include methyl (1S,15E)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate , which also features a complex tetracyclic structure but differs in its functional groups and overall reactivity.
属性
CAS 编号 |
66153-97-7 |
|---|---|
分子式 |
C14H6N2S6 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione |
InChI |
InChI=1S/C14H6N2S6/c17-6-5-8(18)21-11-9(6)14(20)22-12-10(11)13(19)16-4-2-1-3-7(16)15-12/h1-5,18H |
InChI 键 |
NIHGCCMMYBPCPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=C(C4=C(C(=S)C=C(S4)S)C(=S)S3)C(=S)N2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



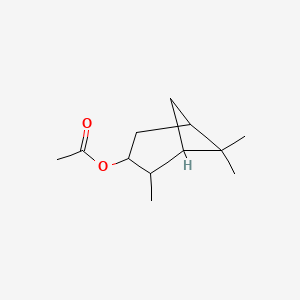
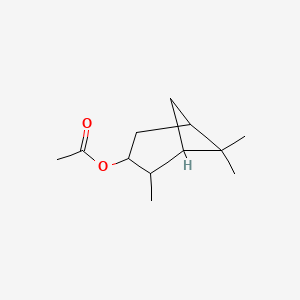
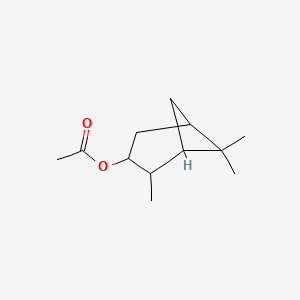


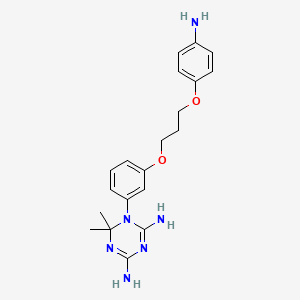
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
